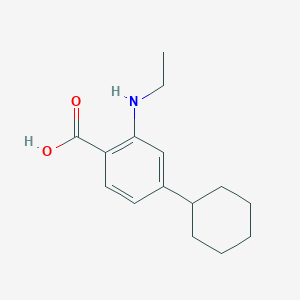

4-Cyclohexyl-2-(ethylamino)benzoic acid

Descripción

4-Cyclohexyl-2-(ethylamino)benzoic acid is a substituted benzoic acid derivative characterized by a cyclohexyl group at the 4-position and an ethylamino moiety at the 2-position of the aromatic ring.

Propiedades

Número CAS |

55377-19-0 |

|---|---|

Fórmula molecular |

C15H21NO2 |

Peso molecular |

247.33 g/mol |

Nombre IUPAC |

4-cyclohexyl-2-(ethylamino)benzoic acid |

InChI |

InChI=1S/C15H21NO2/c1-2-16-14-10-12(8-9-13(14)15(17)18)11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3,(H,17,18) |

Clave InChI |

GXJGDVPFWBTUER-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=C(C=CC(=C1)C2CCCCC2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(ethylamino)benzoic acid typically involves the following steps:

Nitration of Benzoic Acid: Benzoic acid is nitrated to introduce a nitro group at the desired position on the benzene ring.

Reduction of Nitro Group: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The amino group is then alkylated with ethyl bromide to form the ethylamino group.

Cyclohexylation: Finally, the cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl

Comparación Con Compuestos Similares

Key Observations :

- The ethylamino group introduces basicity and hydrogen-bonding capacity, contrasting with neutral substituents like ethoxy or ester groups in analogs .

Physicochemical Properties

Solubility and Extraction Behavior

highlights the role of substituents in organic acid extraction. Benzoic acid derivatives with lipophilic groups (e.g., cyclohexyl) likely exhibit higher distribution coefficients ($m$) in membrane-based extraction systems compared to polar analogs like acetic acid. For example:

- Benzoic acid : $m = 12.5$ (rapid extraction in <5 minutes) .

- Acetic acid : Lower $m$ due to higher water solubility, leading to slower extraction .

While direct data for this compound are unavailable, its cyclohexyl group may increase $m$ relative to unsubstituted benzoic acid, while the ethylamino group could moderate solubility via hydrogen bonding.

Diffusivity and Mobility

In emulsion liquid membranes, effective diffusivity follows: benzoic acid > acetic acid > phenol . The bulky cyclohexyl group in this compound may reduce diffusivity compared to benzoic acid but enhance it relative to phenolic analogs due to reduced hydrogen-bonding networks.

Crystallographic and Hydrogen-Bonding Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.